Imidazo[1,2-a]pyridin-6-amine dihydrochloride
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Overview
Description
Imidazo[1,2-a]pyridin-6-amine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its significant applications in medicinal chemistry, particularly due to its potential therapeutic properties. The imidazo[1,2-a]pyridine scaffold is recognized for its versatility and has been extensively studied for its biological activities.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-6-amine dihydrochloride is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry Similar compounds have been associated with the phosphatidylinositol 3-kinase (pi3k) signaling pathway , which plays a crucial role in cell proliferation, survival, and migration.
Mode of Action
It’s known that compounds targeting the pi3k pathway often work by inhibiting the kinase activity, thereby preventing the phosphorylation of downstream targets and disrupting the signaling pathway .
Biochemical Pathways
If we consider its potential role as a pi3k inhibitor, it would affect the pi3k/akt/mtor pathway, a critical regulator of cell survival and growth .
Result of Action
Similar compounds have shown inhibitory activity against various tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions One common method includes the condensation of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyridine core
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the cyclization and amination processes.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridine compounds.
Scientific Research Applications
Imidazo[1,2-a]pyridin-6-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine-3-carboxamide
- Imidazo[1,2-a]pyridine-2-carboxylic acid
- Imidazo[1,2-a]pyridine-5-carbaldehyde
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-1-2-7-9-3-4-10(7)5-6;;/h1-5H,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLINGMGNYXWDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3649-47-6 |
Source
|
Record name | imidazo[1,2-a]pyridin-6-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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